2-Chloro-6-ethoxypyridine
Overview
Description
2-Chloro-6-ethoxypyridine is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148330. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Transformations
Halogenation and Substitution Reactions : The reactivity of bromo-derivatives of ethoxypyridine, including compounds similar to 2-chloro-6-ethoxypyridine, has been studied in various chemical environments. These studies reveal insights into the behavior of such compounds under specific conditions, like when heated with hydrochloric acid solutions, leading to the formation of various substituted pyridines (Hertog & Bruyn, 2010).
Aminations and Rearrangements : In the context of aminations and rearrangements, research has shown that halopyridines, which include structures similar to this compound, can undergo complex reactions, potentially forming various aminated products. These processes might involve intermediates like pyridyne (Pieterse & Hertog, 2010).
Spectroscopy and Material Analysis
Spectroscopic Studies : Density Functional Theory (DFT) has been employed to study the vibrational and electronic spectra of compounds closely related to this compound, such as 2-chloro-6-methoxypyridine. This research is crucial for understanding the spectral characteristics and electronic structure of these compounds (Arjunan et al., 2011).
Decomposition Kinetics : The gas-phase elimination kinetics of 2-ethoxypyridine, a compound structurally similar to this compound, has been explored using DFT methods. This study provides insights into the mechanisms of decomposition of such compounds (Márquez et al., 2012).
Coordination Chemistry
Ligand Behavior in Metal Complexes : Research into the coordination chemistry of 2-pyridone and its derivatives, including those similar to this compound, highlights their potential as ligands in forming metal complexes. These complexes have applications in various fields, including catalysis and materials science (Rawson & Winpenny, 1995).
- activity and pathways of such reactions. These findings can be instrumental in developing new synthetic routes for compounds related to this compound (Gros et al., 2003).
Synthetic Chemistry Applications
Regioselective Reactions : The reaction of 2-chloro-6-cyanopyridine with aliphatic alcohols under varying conditions demonstrates regioselective reactions that can be critical in synthetic chemistry. Such studies can be extrapolated to understand the behavior of similar compounds like this compound (Elman, 1985).
Synthesis and Reactivity Studies : The synthesis and reactivity of chloro-derivatives of dihydroxypyridine, closely related to this compound, provide essential insights into the potential applications of these compounds in various chemical syntheses (Kolder & Hertog, 2010).
Potential in Pharmaceutical Applications : Interaction studies involving compounds structurally similar to this compound have demonstrated anticoagulant properties, indicating potential applications in pharmaceutical research (Kon'shin et al., 2009).
Investigation of Chemical Properties : The chemical properties of specific derivatives of dihydroxypyridine, akin to this compound, have been studied, revealing their stability and reactivity under different conditions. Such studies are crucial for understanding the potential applications of these compounds in chemical syntheses and reactions (Yakhontov et al., 1970).
Properties
IUPAC Name |
2-chloro-6-ethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSLPXHLKHZWBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194978 | |
Record name | 2-Chloro-6-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42144-78-5 | |
Record name | 2-Chloro-6-ethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42144-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-ethoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042144785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42144-78-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-ethoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-chloro-6-ethoxypyridine reacts with potassium amide in liquid ammonia?
A1: According to the research, this compound reacts slowly with potassium amide in liquid ammonia. [] This reaction yields approximately equal amounts of two products: 2-amino-6-ethoxypyridine and 4-ethoxy-2-methylpyrimidine. [] The formation of 4-ethoxy-2-methylpyrimidine is particularly interesting, as it suggests a unique reaction pathway. The proposed mechanism involves the amide ion attacking the carbon atom at the 4-position of the pyridine ring. [] This attack is followed by ring-opening between carbon atoms 3 and 4 and subsequent ring closure, ultimately leading to the observed pyrimidine derivative. []
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